molecular formula C24H32FN3O6S B1312780 Rosuvastatine CAS No. 851443-04-4

Rosuvastatine

カタログ番号 B1312780
CAS番号: 851443-04-4
分子量: 509.6 g/mol
InChIキー: MSHKEMUMXTZIIT-MCBHFWOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rosuvastatin is a lipid-lowering drug that belongs to the statin class of medications. It is used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver . It is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) .


Synthesis Analysis

Rosuvastatin calcium is synthesized from the known (S)-homoallylic alcohol. The synthesis is highlighted by a regio- and stereocontrolled ICl-induced intramolecular cyclization of chiral homoallylic carbonate to deliver the C6-formyl statin side chain with a syn-1,3-diol moiety .


Molecular Structure Analysis

The molecular structure of rosuvastatin was explored thoroughly by means of solid state nuclear magnetic resonance (1H and 13C NMR) combined with calculations of steric hindrances . The internal molecular mobility of rosuvastatin calcium can be associated with the reorientational dynamics of four methyl groups, accompanied by reorientation of the isopropyl group .


Chemical Reactions Analysis

Rosuvastatin was subjected to different stress conditions recommended by ICH guidelines including photolytic, oxidative, thermal, acidic, and basic hydrolysis . The proposed chemical structures of the degradation products were characterized by studying their fragmentation patterns using ion trap-MS .


Physical And Chemical Properties Analysis

The formulation of rosuvastatin was characterized using scanning electron microscopy (SEM), differential scanning calorimetry (DSC), thermogravimetry (TGA), Fourier transform infrared spectroscopy (FT-IR), and powder X-ray diffraction (PXRD) methods . The amorphous rosuvastatin calcium tablets formulation developed made it possible to obtain cost-effective tablets by direct compression with optimal pharmacotechnical characteristics .

科学的研究の応用

  • Pharmacokinetics of Rosuvastatin

    • Summary of Application : Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans .
    • Methods of Application : Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose .
    • Results : Rosuvastatin achieves maximum plasma concentration at a median of 5 h (range: 0.5–6 h) under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 h .
  • Rosuvastatin-Based Lipid-Lowering Therapy

    • Summary of Application : Rosuvastatin, alone or in combination with ezetimibe, provides intensive LDL-C reductions (up to 50–55% and 60–75%, respectively), with a low risk of side effects and in an efficient manner, in patients both without and with established atherosclerotic vascular disease .
    • Methods of Application : The therapy is prescribed based on the patient’s LDL-C and their vascular risk .
    • Results : The therapy has been found to be effective in controlling LDL cholesterol in patients at high vascular risk .
  • Rosuvastatin in the Treatment of ARDS

    • Summary of Application : Rosuvastatin has been utilized in the treatment of Acute Respiratory Distress Syndrome (ARDS) due to its anti-inflammatory effects .
    • Methods of Application : The specific methods of application in the treatment of ARDS are not detailed in the source .
    • Results : Previous studies demonstrated that rosuvastatin could improve the outcomes of ARDS in animal models .
  • Estimation of Rosuvastatin and Its Impurities in Tablet Formulations

    • Summary of Application : A key step in the development of medicinal products is the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation .
    • Methods of Application : A direct and highly selective ultra-high-performance liquid chromatographic method for determining the assay and related substances content in medicinal products containing rosuvastatin calcium salt (RSV) is presented .
    • Results : The method was validated according to the guidelines of the International Conference on Harmonization (ICH) and proved to be linear, precise and accurate for determining the content of RSV and related chiral substances in tablet formulations .
  • Rosuvastatin and Atorvastatin in Preventing Heart Attacks

    • Summary of Application : Two widely used statins, rosuvastatin and atorvastatin, are equally effective at preventing heart attacks, strokes and death in people with coronary artery disease .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The study sheds light on the long term effectiveness and safety of two widely used statins, rosuvastatin and atorvastatin .
  • Determination of Rosuvastatin Calcium in Bulk Drug and Pharmaceutical Preparations

    • Summary of Application : The determination of rosuvastatin calcium in its bulk drug and pharmaceutical preparations by High-Performance Thin-Layer Chromatography .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

Rosuvastatin may cause cancer, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Adverse renal effects of rosuvastatin span asymptomatic proteinuria to severe AKI associated with rhabdomyolysis .

特性

IUPAC Name

ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHKEMUMXTZIIT-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rosuvastatine
Reactant of Route 2
Reactant of Route 2
Rosuvastatine
Reactant of Route 3
Reactant of Route 3
Rosuvastatine
Reactant of Route 4
Reactant of Route 4
Rosuvastatine
Reactant of Route 5
Rosuvastatine
Reactant of Route 6
Rosuvastatine

Citations

For This Compound
1,700
Citations
PH Chong, BT Yim - Annals of Pharmacotherapy, 2002 - journals.sagepub.com
… Les études cliniques de phase III ont été récemment complétées sur la rosuvastatine, un nouvel inhibiteur de l'hydroxyméthyl glutaryl … La rosuvastatine a été généralement bien tolérée. …
Number of citations: 37 journals.sagepub.com
FZ El Sharkawi, HA El Shemy… - Asian Pacific Journal of …, 2014 - journal.waocp.org
Background: Rosuvastatine, doxazosin, repaglinide and oxcarbazepin are therapeutic drugs available in themarket for the treatment of different diseases. Potential to display antitumor …
Number of citations: 40 journal.waocp.org
S Wongwiwatthananukit… - Annals of …, 2006 - journals.sagepub.com
… Quatre-vingts patients avec hypercholestérolémie primaire ont Été randomisés Également à recevoir soit la rosuvastatine une fois par jour ou aux 2 jours. Soixante-seize patients ont …
Number of citations: 34 journals.sagepub.com
O Torbas, S Kushnir, Y Sirenko - Journal of Hypertension, 2023 - ingentaconnect.com
Objective: Diabetes mellitus (DM) remains one of the most important cardiovascular risk factors significantly worsening the prognosis in patients with hypertension and dyslipidemia. The …
Number of citations: 0 www.ingentaconnect.com
JM Lablanche, N Danchin, M Farnier, A Tedgui… - Archives of …, 2008 - Elsevier
… les patients du groupe G1 reçoivent un comprimé de rosuvastatine 20 mg/j et les patients du … de la rosuvastatine 20 mg/j, les patients du groupe G2 reçoivent de la rosuvastatine 20 mg/j …
Number of citations: 36 www.sciencedirect.com
JM Lablanche, A Leone, B Merkely, J Morais… - Archives of …, 2010 - Elsevier
… versus atorvastatin in reducing apolipoprotein B/apolipoprotein A-1 ratio in patients with acute coronary syndrome: Results of the CENTAURUS studyEfficacité de la rosuvastatine …
Number of citations: 39 www.sciencedirect.com
JM Juliard - Sang Thrombose Vaisseaux, 2008 - jle.com
… La rosuvastatine réduit le taux de LDL cholestérol de 50% et le taux de CRP de 37%. Le taux de réduction des événements était en faveur de la rosuvastatine, 0, … sous rosuvastatine. L’…
Number of citations: 2 www.jle.com
K Dadson, P Thavendiranathan, L Hauck, D Grothe… - CJC open, 2022 - Elsevier
… les souris traitées par l’association rosuvastatine-doxorubicine (39 % ± 1,26 %; p < 0,001). Sur le plan du mode d’action, l’effet de la rosuvastatine a été associé à une activation de l’Akt …
Number of citations: 2 www.sciencedirect.com
A Martínez, MC Amigo, A Orozco… - JCR: Journal of …, 2006 - journals.lww.com
… We propose rosuvastatine decrease vascular cell adhesión … molar and 279 molar concentrations of rosuvastatine. VCAM-1 … , greater than APS plus rosuvastatine 2.79 molar 83.47 …
Number of citations: 0 journals.lww.com
MG Kendrach, M Kelly-Freeman - Annals of …, 2004 - journals.sagepub.com
… Cet article a pour but de proposer des doses thérapeutiques équivalentes de rosuvastatine et des autres inhibiteurs de l'HMG-CoA réductase (statines) dans le cadre d'un programme …
Number of citations: 45 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。